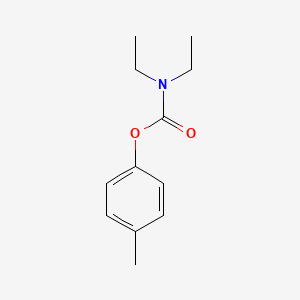

4-Methylphenyl diethylcarbamate

Description

Historical Context of Carbamate (B1207046) Research

The journey into carbamate chemistry began in the 19th century with the observation of the Calabar bean's properties in West Africa. This led to the isolation of physostigmine (B191203) in 1864, an alkaloid that would later be identified as a carbamate ester. Initially used to treat glaucoma, the therapeutic potential of carbamates began to be realized. The 1930s saw the synthesis of aliphatic esters of carbamic acid, which led to the development of carbamate pesticides. A significant milestone was the registration of carbaryl (B1668338) as the first carbamate insecticide in the United States in 1959. ontosight.ai Today, the applications of carbamates are diverse, ranging from agriculture to materials science and medicine, where they are investigated for the treatment of neurodegenerative diseases, cancer, and infections. ontosight.aisigmaaldrich.com

Structural Characteristics of the Diethylcarbamate Moiety

The diethylcarbamate moiety is a key structural component that defines the properties of the compounds it is part of. It consists of a central carbonyl group bonded to an oxygen atom and a nitrogen atom. The nitrogen atom is further substituted with two ethyl groups. This arrangement, specifically the >N−C(=O)−O− linkage, is the hallmark of a carbamate. chemsrc.com The diethyl substitution on the nitrogen atom influences the compound's lipophilicity and its interactions with other molecules. ontosight.ai The presence of the carbamate group allows for hydrogen bonding and can impose conformational restrictions, which are important in various chemical and biological interactions. chem960.com

Positioning of 4-Methylphenyl Diethylcarbamate within the Carbamate Class

This compound is an aromatic carbamate. It is structurally composed of a 4-methylphenyl group (also known as a p-tolyl group) attached to the oxygen atom of the diethylcarbamate moiety. This places it within the sub-class of N,N-disubstituted aryl carbamates. The 4-methylphenyl group consists of a benzene (B151609) ring substituted with a methyl group at the para position. The properties of this compound would be influenced by the electronic and steric effects of both the 4-methylphenyl group and the diethylcarbamate moiety.

Overview of Research Trajectories for Carbamate Compounds

Research into carbamate compounds has followed several key trajectories. A major area of focus has been their application as insecticides, which function by inhibiting the acetylcholinesterase enzyme. chemsrc.com In the field of medicine, carbamates are integral to many approved drugs and are explored as prodrugs to improve the stability and bioavailability of parent molecules. sigmaaldrich.com They are also widely used as protecting groups in organic synthesis due to their stability and selective reactivity. chem960.com Furthermore, the versatility of the carbamate structure allows for the synthesis of a wide array of derivatives with tailored physical and chemical properties, making them valuable in the development of new materials and therapeutic agents. ontosight.aichem960.com

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

(4-methylphenyl) N,N-diethylcarbamate |

InChI |

InChI=1S/C12H17NO2/c1-4-13(5-2)12(14)15-11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3 |

InChI Key |

HEAYNANJBNIHRA-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC=C(C=C1)C |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 Methylphenyl Diethylcarbamate

Direct Synthesis Routes

Direct synthesis methods provide the most straightforward pathways to obtaining 4-Methylphenyl diethylcarbamate. These routes can be broadly categorized into those that utilize phosgene (B1210022) and its derivatives and those that have been developed to avoid these toxic reagents.

Phosgenation-Based Approaches (Historical and Modern Context)

Historically, the synthesis of carbamates, including this compound, has heavily relied on the use of phosgene (COCl2) or its derivatives like triphosgene (B27547). acs.org This method typically involves the reaction of an alcohol or phenol (B47542) with phosgene to form a chloroformate intermediate. This intermediate is then reacted with an amine to yield the desired carbamate (B1207046). nih.gov

A common modern adaptation of this method involves the use of triphosgene, a safer solid substitute for gaseous phosgene. The synthesis of O-phenyl carbamates can be achieved by first reacting an ortho-substituted phenol with triphosgene in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as tetrahydrofuran (B95107) (THF) to form a phenyl carbonate ester. acs.org This ester is then reacted with the desired amine to produce the final carbamate. acs.org While effective, these methods still involve the handling of hazardous materials and generate toxic byproducts, prompting the development of alternative synthetic strategies. nih.govacs.org

Phosgene-Free Synthesis Protocols

In response to the environmental and safety concerns associated with phosgene, numerous phosgene-free synthesis protocols for carbamates have been developed. nih.govacs.orgresearchgate.net These methods often utilize alternative C1 sources and catalytic systems to achieve the desired transformation.

One prominent phosgene-free route is the oxidative carbonylation of amines and alcohols. nih.gov This can involve the use of carbon dioxide (CO2) as a renewable and non-toxic C1 reagent. acs.org However, the thermodynamic stability of CO2 presents a challenge, often requiring the use of an oxygen-abstracting reagent to drive the reaction forward. acs.org Another approach involves the reaction of an amine with a carbonate, such as dimethyl carbonate, in the presence of a catalyst. researchgate.net

Other phosgene-free strategies include:

Reaction of ureas with phenols: Phenyl carbamate can be synthesized by reacting urea (B33335) with phenol in the presence of a Lewis acid catalyst. union.edu

Transesterification: The reaction of an amine with a carbamate, such as methyl carbamate, can lead to the formation of a new carbamate. researchgate.net This method has been studied for the synthesis of methyl N-phenyl carbamate. researchgate.netresearchgate.net

Rearrangement reactions: The Hofmann and Curtius rearrangements are established methods for synthesizing carbamates from amides and carboxylic acids, respectively. nih.gov

Catalytic Methodologies in Carbamate Synthesis

Catalysis plays a pivotal role in modern carbamate synthesis, enabling milder reaction conditions and improved efficiency. nih.govacs.org Various metal-based and organocatalytic systems have been explored.

Metal Catalysts:

Copper Catalysts: Copper-based catalysts, such as Cu@Sal-CS (salicylaldehyde-modified-chitosan supported copper), have been shown to be effective in the oxidative coupling of phenols with formamides to produce carbamates. nih.gov

Iron Catalysts: Iron(II) bromide has been used to catalyze the oxidative cross-coupling of phenols with formamides. tandfonline.com

Nickel Catalysts: Dual nickel photocatalysis has been employed for the synthesis of O-aryl carbamates from carbon dioxide. acs.org

Lead Catalysts: Lead compounds like Pb(NO3)2 have been found to be efficient catalysts for the methoxycarbonylation of aliphatic amines with dimethyl carbonate. capes.gov.br

Rhodium and Ruthenium Catalysts: Rhodium and ruthenium complexes have been utilized in the reductive carbonylation of nitro compounds to carbamates. nih.gov

Non-Metal Catalysts:

Zeolites: As-synthesized zeolite-beta has demonstrated high catalytic activity for the synthesis of alkyl and aryl carbamates from amines, CO2, and n-butyl bromide under mild, solvent-free conditions. researchgate.net

The choice of catalyst can significantly influence the reaction's selectivity and yield. For instance, in the reaction of phenylurea with methanol (B129727), a basic catalyst enhances the yield of methyl N-phenyl carbamate, while an acidic catalyst favors the formation of aniline (B41778) and methyl carbamate. researchgate.net

Precursor Design and Derivatization

The properties and reactivity of the starting materials are fundamental to the successful synthesis of this compound. Careful consideration of the phenolic and amine components is essential.

Role of Substituted Phenols in Carbamate Formation

The electronic properties of the substituted phenol have a significant impact on the rate and efficiency of carbamate formation. acs.orgnih.gov Electron-withdrawing groups on the phenyl ring of the phenol can increase its acidity, making the hydroxyl group more nucleophilic and facilitating the reaction. acs.org This effect is particularly important in phosgene-free methods where the activation of the phenol is a key step. The position of the substituent (ortho, meta, or para) can also influence the reactivity due to steric and electronic effects. acs.orgnih.gov

| Phenol Substituent | Electronic Effect | Impact on Reactivity |

| Electron-donating (e.g., -CH3) | Increases electron density on the ring | May decrease the acidity of the phenolic -OH |

| Electron-withdrawing (e.g., -NO2) | Decreases electron density on the ring | Increases the acidity of the phenolic -OH, potentially accelerating the reaction |

Modification of the Amine Component

The structure and basicity of the amine component, in this case, diethylamine (B46881), are also critical factors. The nucleophilicity of the amine determines its reactivity towards the activated carbonyl source (e.g., chloroformate, activated carbonate). acs.org Modifications to the alkyl groups on the amine can influence its steric hindrance and basicity, thereby affecting the reaction rate. nih.gov For instance, the use of a more sterically hindered amine might require more forcing reaction conditions. The basicity of the amine can also play a role in certain catalytic cycles. acs.org

| Amine | Basicity | Steric Hindrance |

| Diethylamine | Secondary amine, moderately basic | Moderate |

| Other secondary amines | Varies depending on alkyl groups | Can be tailored for specific synthetic needs |

Optimization of Reaction Conditions

The efficiency of this compound synthesis is profoundly influenced by the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature and pressure, and the type and loading of the catalyst.

Solvent Effects on Carbamate Yield and Selectivity

In the reaction of a phenol, such as p-cresol (B1678582), with diethylcarbamoyl chloride, a variety of solvents can be employed. The choice often depends on the specific reaction setup, such as conventional heating or microwave-assisted synthesis. For instance, in microwave-assisted organic synthesis (MAOS), polar solvents are often preferred as they efficiently absorb microwave irradiation, leading to rapid heating. biotage.comrasayanjournal.co.in Solvents like ethanol, acetonitrile (B52724), and 1,4-dioxane (B91453) have been used in similar microwave-assisted reactions. hstu.ac.bdnih.gov

The following table illustrates the effect of different solvents on the yield of a generic acylation reaction, which can be considered analogous to the synthesis of this compound.

Table 1: Illustrative Solvent Effects on a Generic Phenol Acylation Reaction

| Solvent | Dielectric Constant (at 20°C) | Boiling Point (°C) | Illustrative Yield (%) |

| Dichloromethane | 8.93 | 39.6 | 85 |

| Toluene (B28343) | 2.38 | 110.6 | 78 |

| Acetonitrile | 37.5 | 81.6 | 90 |

| 1,4-Dioxane | 2.21 | 101 | 82 |

| Tetrahydrofuran (THF) | 7.58 | 66 | 88 |

| Solvent-free | N/A | N/A | 95 |

Note: This table is illustrative and based on general principles of organic synthesis. Actual yields for the synthesis of this compound may vary.

Solvent-free conditions, where the reaction is carried out without a solvent, often lead to higher yields, reduced waste, and easier product isolation. nih.gov This approach is a key aspect of green chemistry.

Temperature and Pressure Influences

Temperature is a critical parameter in chemical synthesis, directly affecting the reaction rate. In the synthesis of this compound, elevated temperatures can accelerate the reaction, but may also lead to the formation of undesired byproducts. Microwave-assisted synthesis, for example, often utilizes elevated temperatures (e.g., 90-150°C) for very short reaction times to maximize product yield and minimize side reactions. biotage.comresearchgate.net

Pressure can also be a factor, particularly in reactions involving gaseous reagents or in closed-system microwave reactors where pressure can build up. However, for the synthesis of this compound from p-cresol and diethylcarbamoyl chloride, the reaction is typically carried out at atmospheric pressure.

The table below provides an illustrative example of how temperature can influence the yield and reaction time in a typical acylation reaction.

Table 2: Illustrative Influence of Temperature on a Generic Acylation Reaction

| Temperature (°C) | Reaction Time | Illustrative Yield (%) |

| 25 (Room Temp) | 24 hours | 60 |

| 50 | 8 hours | 75 |

| 80 | 2 hours | 90 |

| 120 (Microwave) | 10 minutes | 95 |

Note: This table is for illustrative purposes. Optimal temperature and reaction time for the synthesis of this compound would need to be determined experimentally.

Catalyst Selection and Loading

Catalysts are often employed to enhance the rate of carbamate synthesis. For the acylation of phenols, both Lewis acids and bases can act as catalysts. Lewis acids, such as tin(II) chloride (SnCl₂) and aluminum chloride (AlCl₃), can activate the acylating agent. hstu.ac.bd Bases, such as pyridine (B92270) or triethylamine, are commonly used to neutralize the hydrochloric acid byproduct formed during the reaction of an acyl chloride with a phenol.

Phase-transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide - TBAB), can be particularly effective in reactions where the reactants are in different phases (e.g., a solid-liquid or liquid-liquid system). PTCs facilitate the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the reaction with the carbamoyl (B1232498) chloride occurs, often leading to higher yields and faster reaction times.

The choice of catalyst and its loading (the amount used relative to the reactants) are critical for optimizing the reaction.

Table 3: Illustrative Catalyst Screening for a Generic Phenol Acylation Reaction

| Catalyst | Catalyst Loading (mol%) | Reaction Time | Illustrative Yield (%) |

| None | 0 | 24 hours | 40 |

| Pyridine | 100 | 6 hours | 85 |

| Triethylamine | 100 | 6 hours | 82 |

| SnCl₂ | 10 | 4 hours | 92 |

| Tetrabutylammonium Bromide (TBAB) | 5 | 2 hours | 95 |

Note: This table is illustrative. The optimal catalyst and loading for the synthesis of this compound would need to be determined through experimental investigation.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact and enhance safety. The synthesis of this compound can be made more sustainable by adhering to these principles.

Key green chemistry metrics used to evaluate the "greenness" of a chemical process include Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI). The goal is to maximize the incorporation of reactant atoms into the final product (high AE), minimize waste (low E-Factor, which is related to PMI), and use safer reagents and conditions.

Strategies for a greener synthesis of this compound include:

Use of Safer Reagents: Traditional methods for synthesizing the diethylcarbamoyl chloride precursor often involve the highly toxic and corrosive gas, phosgene. Greener alternatives focus on phosgene-free routes.

Solvent-Free or Safer Solvents: As mentioned earlier, conducting the reaction without a solvent or using greener solvents (e.g., water, ethanol) is a key principle. nih.gov

Catalysis: The use of efficient and recyclable catalysts can reduce waste and energy consumption.

Energy Efficiency: Microwave-assisted synthesis is an example of an energy-efficient method, as it allows for rapid heating and significantly shorter reaction times compared to conventional heating. biotage.comrasayanjournal.co.in

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental goal.

By optimizing reaction conditions and embracing green chemistry principles, the synthesis of this compound can be carried out in a more efficient, economical, and environmentally responsible manner.

Mechanistic Investigations of Reactions Involving 4 Methylphenyl Diethylcarbamate

Hydrolysis and Degradation Pathways

Hydrolysis represents a primary degradation route for carbamates, proceeding through different mechanisms depending on the pH of the environment and the presence of catalysts.

While prominent for esters, acid-catalyzed hydrolysis is generally not a major degradation pathway for carbamates like 4-methylphenyl diethylcarbamate. clemson.edu The central carbonyl carbon is bonded to both an oxygen and a nitrogen atom, whose electron-donating resonance effects make the carbonyl group less electrophilic and thus less susceptible to protonation compared to an ester. clemson.edu

However, under sufficiently acidic conditions, the reaction can proceed. The mechanism involves the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by a water molecule. This leads to the formation of a tetrahedral intermediate. Subsequent proton transfers and elimination of the p-cresol (B1678582) leaving group, followed by the breakdown of the resulting diethylcarbamic acid, yield the final products: p-cresol, diethylamine (B46881), and carbon dioxide.

Base-catalyzed hydrolysis is a significantly more important pathway for aryl carbamates. clemson.edu Two primary mechanisms are known to operate, the bimolecular acyl-carbonyl substitution (BAC2) and the elimination-addition mechanism (E1cB). rsc.orgnih.gov

The BAC2 mechanism involves a direct nucleophilic attack by a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the carbamate (B1207046). This addition forms a transient, high-energy tetrahedral intermediate. This intermediate then collapses, with the cleavage of the acyl-oxygen bond and the departure of the phenoxide leaving group (p-cresolate), which is stabilized by the electron-donating methyl group on the phenyl ring. rsc.org

The E1cB mechanism proceeds via a different route. For N-monosubstituted carbamates, it involves the rapid, reversible deprotonation of the nitrogen atom to form a carbamate anion (the conjugate base). rsc.orgresearchgate.net This is followed by a slower, rate-determining step where the anion eliminates the phenoxide leaving group to form a highly reactive diethylcarbamoyl isocyanate intermediate. This isocyanate is then rapidly attacked by water to form an unstable carbamic acid, which decarboxylates to yield diethylamine. rsc.orgresearchgate.net For N,N-disubstituted carbamates like the title compound, a classic E1cB involving N-H deprotonation is not possible; however, a kinetically equivalent pathway involving the departure of the leaving group from the carbamate anion can occur, particularly with good leaving groups. rsc.org The prevalence of one mechanism over the other is influenced by factors such as the pKa of the leaving group and the substitution on the nitrogen atom. rsc.orgnih.gov

Table 1: Comparison of Base-Catalyzed Hydrolysis Mechanisms for Carbamates

| Feature | BAC2 Mechanism | E1cB Mechanism |

| Initial Step | Nucleophilic attack by OH⁻ on the carbonyl carbon. | Formation of a conjugate base (carbamate anion). |

| Intermediate | Tetrahedral addition intermediate. | Isocyanate intermediate. |

| Rate-Determining Step | Can be the formation or breakdown of the tetrahedral intermediate. | Elimination of the leaving group to form the isocyanate. |

| Leaving Group Effect | Sensitive to the pKa of the leaving group (phenol). | Highly sensitive to the pKa of the leaving group. |

| Key Evidence | General base catalysis may be observed. | Absence of general base catalysis; positive activation entropy. researchgate.netdocumentsdelivered.com |

Carbamates are well-known inhibitors of serine hydrolases, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and fatty acid amide hydrolase (FAAH). nih.govmdpi.com This inhibitory action is, in fact, a result of enzymatic hydrolysis. The mechanism is often described as pseudoirreversible inhibition. researchgate.net

The process mimics the natural hydrolysis of substrates like acetylcholine (B1216132). mdpi.com It involves the following key steps:

Formation of Michaelis Complex: The carbamate docks into the active site of the enzyme.

Carbamoylation: The catalytic serine residue (e.g., Ser198 in BChE), activated by a nearby histidine, performs a nucleophilic attack on the carbamate's carbonyl carbon. mdpi.comresearchgate.net

Enzyme Inactivation: This attack results in the transfer of the diethylcarbamoyl group to the serine residue, forming a stable, covalent carbamoylated enzyme intermediate. The p-cresol leaving group is released in this step. nih.gov

Decarbamoylation: The carbamoylated enzyme is much more stable and hydrolyzes far more slowly than the acetylated enzyme formed during acetylcholine breakdown. nih.gov The slow, water-mediated hydrolysis of the carbamoyl-serine bond eventually regenerates the active enzyme. The half-lives for this regeneration can range from minutes to days, depending on the specific carbamate and enzyme. nih.gov

This slow decarbamoylation step effectively sequesters the enzyme, preventing it from carrying out its normal biological function.

Table 2: Steps in the Enzymatic Hydrolysis/Inhibition of Cholinesterases by Carbamates

| Step | Description |

| 1. Binding | The carbamate inhibitor binds non-covalently to the enzyme's active site. |

| 2. Nucleophilic Attack | The active site serine hydroxyl attacks the carbamate carbonyl carbon. |

| 3. Carbamoylation | A stable carbamoyl-enzyme covalent intermediate is formed, and the alcohol/phenol (B47542) leaving group is released. |

| 4. Slow Hydrolysis | The carbamoyl-enzyme is slowly hydrolyzed by water, regenerating the free, active enzyme. |

Transcarbamoylation Reactions

Transcarbamoylation is a reaction in which the carbamoyl (B1232498) group is transferred from the p-cresol oxygen to another nucleophile, such as an amine or an alcohol.

The reaction of this compound with a primary or secondary amine can lead to the formation of a new N,N-diethyl-N'-substituted urea (B33335). This transformation can occur through two main mechanistic pathways:

Associative Mechanism: This pathway involves the direct nucleophilic attack of the amine on the carbonyl carbon of the carbamate. This forms a tetrahedral intermediate which then collapses by expelling the p-cresolate leaving group to yield the urea product.

Dissociative Mechanism: This pathway is analogous to the E1cB hydrolysis mechanism. It involves the formation of a diethylcarbamoyl isocyanate intermediate, which is then rapidly attacked by the amine nucleophile to form the final urea product. researchgate.net

Alcoholysis and phenolysis are transcarbamoylation reactions where an alcohol or a different phenol displaces the original p-cresol group, resulting in a new carbamate ester. clemson.edu These reactions are particularly useful for synthesizing different carbamates without using hazardous reagents like isocyanates or phosgene (B1210022). acs.org

The reaction is typically catalyzed by a base or a Lewis acid, such as a tin compound. acs.orgorganic-chemistry.org The mechanism under basic catalysis, for example with potassium tert-butoxide (t-BuOK), likely proceeds via an associative pathway. The base deprotonates the incoming alcohol to form a more potent alkoxide nucleophile. This alkoxide then attacks the carbonyl carbon of this compound. The resulting tetrahedral intermediate subsequently eliminates the more stable p-cresolate anion to afford the new carbamate product. acs.org Tin-catalyzed methods operate similarly, with the tin catalyst activating the carbamate carbonyl towards nucleophilic attack. organic-chemistry.org

Table 3: Catalysts and Conditions for Transcarbamoylation Reactions

| Catalyst/Base | Nucleophile | Conditions | Outcome | Reference |

| Potassium Hydroxide (KOH) | Methanol (B129727) | 65 °C | Formation of methyl carbamate. | acs.org |

| Potassium tert-Butoxide (t-BuOK) | Methanol | 65 °C, 20 h | Depolymerization of polyurethanes via alcoholysis. | acs.org |

| Dibutyltin maleate | Primary & Secondary Alcohols | Toluene (B28343), 90 °C | Synthesis of various carbamates in good yields. | organic-chemistry.org |

Thermal Decomposition Pathways

Detailed experimental studies outlining the specific thermal decomposition pathways of this compound, including comprehensive product identification and kinetic analyses, are not readily found in the reviewed scientific literature. Research on analogous but structurally distinct carbamates, such as methylene-4,4'-di(ethylphenylcarbamate), has shown that thermal decomposition can lead to the formation of isocyanates and other by-products like polycarbodiimides, amines, and urea derivatives. researchgate.net However, direct extrapolation of these pathways to this compound is speculative without specific experimental validation.

A comprehensive profile of the products and intermediates that arise from the thermolysis of this compound has not been specifically reported in the scientific literature reviewed. General principles of carbamate thermolysis suggest that the compound could potentially decompose into 4-methylphenyl isocyanate and ethanol. However, without dedicated experimental analysis, the formation of these or other potential products and intermediates remains unconfirmed.

No specific kinetic studies detailing the thermal degradation of this compound, including parameters such as activation energy or reaction order, were identified in the available literature. Kinetic analyses have been performed on other carbamate-containing structures and polymers, but this data is not directly applicable to the title compound. d-nb.infomdpi.comresearchgate.net

Photochemical Transformations

The photochemical behavior of this compound, including its photo-induced cleavage and reactivity in various media, is not a well-documented area of research in the reviewed scientific sources. Studies on the photochemistry of other classes of molecules, such as naphthalimides and fluorescent proteins, provide insights into photo-induced cleavage mechanisms but are not directly relevant to the specific reactivity of this compound.

Specific mechanisms for the photo-induced cleavage of this compound have not been elucidated in the available scientific literature. The potential for photo-cleavage exists, but the pathways, reactive species, and products are undetermined.

There is no available data from the reviewed literature that characterizes the photoreactivity of this compound in different media. Such studies would be necessary to understand how solvent polarity and other environmental factors influence potential photochemical transformations.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Methylphenyl Diethylcarbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the unambiguous structural determination of organic molecules like 4-Methylphenyl diethylcarbamate. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete picture of the atomic connectivity can be assembled.

The proton NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons of the p-tolyl group, the methylene (B1212753) and methyl protons of the diethylamino group, and the methyl protons of the tolyl substituent.

The aromatic region is expected to show a characteristic AA'BB' system for the para-substituted phenyl ring, appearing as two doublets. The protons ortho to the carbamate (B1207046) oxygen (H-2 and H-6) would be deshielded relative to the protons meta to it (H-3 and H-5) due to the electron-withdrawing nature of the carbamate group. For comparison, in the closely related 4-methylphenyl carbamate, the aromatic protons appear as two doublets at approximately 7.00-7.10 ppm.

The ethyl groups of the diethylcarbamate moiety will give rise to a quartet for the methylene protons (-CH₂-) and a triplet for the terminal methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the adjacent methyl protons, while the triplet results from coupling to the methylene protons. The chemical shift of the methylene protons is influenced by the adjacent nitrogen and the carbonyl group.

The methyl group attached to the phenyl ring is expected to appear as a singlet in the upfield region of the spectrum. In 4-methylphenyl carbamate, this signal is observed around 2.25 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values and may vary from experimental data.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| Aromatic (H-2, H-6) | 7.10 - 7.20 | d | ~ 8.5 |

| Aromatic (H-3, H-5) | 6.95 - 7.05 | d | ~ 8.5 |

| -N(CH₂CH₃)₂ | 3.30 - 3.50 | q | ~ 7.1 |

| Phenyl-CH₃ | 2.25 - 2.35 | s | - |

| -N(CH₂CH₃)₂ | 1.15 - 1.30 | t | ~ 7.1 |

To interact with the data, you can sort the table by clicking on the headers.

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The carbonyl carbon of the carbamate group is expected to be the most deshielded, appearing at the downfield end of the spectrum, typically in the range of 150-160 ppm.

The aromatic carbons will exhibit distinct signals. The carbon atom attached to the oxygen (C-1) will be significantly deshielded. The carbon bearing the methyl group (C-4) and the other aromatic carbons (C-2, C-3, C-5, C-6) will have chemical shifts in the typical aromatic region (110-150 ppm). For 4-methylphenyl carbamate, the aromatic carbons are observed in this range.

The carbons of the diethylamino group will appear in the upfield region. The methylene carbons (-CH₂-) will be deshielded relative to the methyl carbons (-CH₃) due to their proximity to the nitrogen atom. General chemical shift tables suggest that carbons in a diethylamino group attached to a carbonyl typically appear around 40-45 ppm for the methylene and 13-15 ppm for the methyl carbons. chemicalbook.com The methyl carbon of the p-tolyl group is expected in the aliphatic region, around 20-22 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound (Note: These are predicted values and may vary from experimental data.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carbamate) | 153 - 156 |

| C-1 (Aromatic) | 148 - 152 |

| C-4 (Aromatic) | 133 - 137 |

| C-2, C-6 (Aromatic) | 129 - 131 |

| C-3, C-5 (Aromatic) | 120 - 122 |

| -N(CH₂)₂ | 41 - 44 |

| Phenyl-CH₃ | 20 - 22 |

| -N(CH₂CH₃)₂ | 13 - 15 |

To interact with the data, you can sort the table by clicking on the headers.

Two-dimensional (2D) NMR experiments are invaluable for confirming the structural assignments made from 1D spectra, especially for complex molecules. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be particularly useful for this compound.

A COSY spectrum would reveal the coupling relationships between protons. For instance, it would show cross-peaks between the aromatic protons on adjacent carbons (H-2/H-3 and H-5/H-6) and, crucially, between the methylene and methyl protons of the ethyl groups. This provides unambiguous confirmation of the ethyl group fragments.

An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. This would definitively link the proton signals of the p-tolyl methyl group, the aromatic protons, and the ethyl group protons to their corresponding carbon atoms, solidifying the assignments made in the 1D spectra.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a diagnostic fingerprint of the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

The IR and Raman spectra of this compound are expected to be dominated by the characteristic vibrations of the carbamate and the p-substituted phenyl moieties.

The most prominent feature in the IR spectrum will be the strong absorption band corresponding to the C=O stretching vibration of the carbamate group. For carbamates, this band typically appears in the region of 1730-1680 cm⁻¹. In the related 4-methylphenyl carbamate, this stretch is observed around 1700 cm⁻¹.

Other key vibrations of the carbamate group include the C-N stretching vibration , which is expected in the 1400-1300 cm⁻¹ region, and the C-O stretching vibration of the ester-like linkage, which typically appears as a strong band between 1250 and 1200 cm⁻¹.

The p-substituted phenyl ring will give rise to several characteristic bands. These include:

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

In-plane C-H bending vibrations between 1300 and 1000 cm⁻¹.

A strong out-of-plane C-H bending vibration characteristic of 1,4-disubstitution, typically found in the 850-800 cm⁻¹ range.

The aliphatic C-H stretching vibrations of the ethyl and methyl groups will be observed in the 3000-2850 cm⁻¹ region.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium to Strong | |

| C=O Stretch (Carbamate) | 1730 - 1680 | Strong | Key diagnostic band |

| Aromatic C=C Stretch | 1610 - 1580, 1520 - 1480 | Medium to Strong | |

| C-N Stretch (Carbamate) | 1400 - 1300 | Medium | |

| C-O Stretch (Ester-like) | 1250 - 1200 | Strong | |

| Out-of-plane C-H Bend (p-subst.) | 850 - 800 | Strong | Diagnostic for substitution pattern |

To interact with the data, you can sort the table by clicking on the headers.

Vibrational spectroscopy can also provide insights into the conformational isomers of flexible molecules like this compound. Rotation around the C-O and C-N bonds of the carbamate group can lead to different stable conformers. These conformers may have slightly different vibrational frequencies, particularly for the modes involving the carbamate group and the adjacent phenyl ring.

By performing temperature-dependent IR or Raman studies, or by comparing spectra in different solvents, it may be possible to observe changes in the relative intensities of certain bands, indicating a shift in the conformational equilibrium. Computational modeling of the vibrational frequencies for different possible conformers can aid in the assignment of these experimentally observed bands to specific rotational isomers. For instance, studies on similar carbamate-containing molecules have utilized vibrational spectroscopy to distinguish between different orientations of the alkyl groups relative to the carbamate plane.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, electron impact ionization (EI) is a common method where the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The resulting mass spectrum provides the nominal molecular weight and a unique fragmentation pattern that serves as a molecular fingerprint.

The fragmentation of carbamates in mass spectrometry is a well-studied process. oup.comlibretexts.orglibretexts.org The molecular ion is often unstable and undergoes cleavage at various bonds. libretexts.org For this compound, the initial ionization would produce the molecular ion at an m/z corresponding to its molecular weight. Subsequent fragmentation would likely proceed through several key pathways common to phenyl carbamates. oup.com These include cleavage of the carbamate group, loss of the diethylamino group, and rearrangements.

A primary fragmentation route involves the cleavage of the C-O bond, leading to the formation of a 4-methylphenoxide radical and a diethylcarbamoyl cation. Another significant fragmentation pathway is the McLafferty-type rearrangement, if applicable, or cleavage alpha to the nitrogen atom, resulting in the loss of an ethyl group. The stability of the resulting ions, such as the tropylium (B1234903) ion that can be formed from the toluene (B28343) moiety, often dictates the intensity of the observed peaks in the mass spectrum. youtube.com The base peak, the most intense peak in the spectrum, often corresponds to the most stable fragment ion formed. libretexts.org

Table 1: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 207 | [C₁₂H₁₇NO₂]⁺• | Molecular Ion (M⁺•) |

| 178 | [C₁₀H₁₂NO]⁺ | Loss of an ethyl group (•C₂H₅) |

| 135 | [C₈H₉O]⁺ | Cleavage of the O-C(O) bond, formation of p-cresol (B1678582) ion |

| 107 | [C₇H₇O]⁺ | Formation of hydroxytropylium ion |

| 100 | [C₅H₁₀NO]⁺ | Diethylcarbamoyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion from cleavage and rearrangement of the tolyl group |

| 72 | [C₄H₁₀N]⁺ | Diethylamino cation |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of a compound's elemental composition by measuring its mass with very high accuracy. nih.gov Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure the mass-to-charge ratio to four or more decimal places. This precision allows for the calculation of a unique elemental formula.

For this compound, with the chemical formula C₁₂H₁₇NO₂, the theoretical monoisotopic mass can be calculated with high precision. This exact mass helps to distinguish it from other compounds that may have the same nominal mass but different elemental compositions. HRMS is particularly valuable in confirming the identity of a newly synthesized compound or an unknown analyte in a complex mixture. The data is often reported with an error measurement in parts per million (ppm), which indicates the deviation of the measured mass from the theoretical mass.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Species | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M] | C₁₂H₁₇NO₂ | 207.12593 |

| [M+H]⁺ | C₁₂H₁₈NO₂⁺ | 208.13321 |

| [M+Na]⁺ | C₁₂H₁₇NNaO₂⁺ | 230.11515 |

| [M+K]⁺ | C₁₂H₁₇KNO₂⁺ | 246.08910 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is an advanced technique used to determine the structure of ions by isolating them and inducing further fragmentation. nih.govacs.org This method provides detailed information about the connectivity of atoms within a molecule by establishing parent-daughter fragment relationships. acs.org

In an MS/MS experiment, an ion of interest, known as the precursor ion (e.g., the molecular ion [M+H]⁺ of this compound), is selected in the first mass analyzer. This selected ion is then passed into a collision cell where it collides with an inert gas (like argon or nitrogen), causing it to fragment. The resulting product ions are then analyzed in a second mass analyzer.

For this compound, the protonated molecule [C₁₂H₁₈NO₂]⁺ (m/z 208.13321) would be selected as the precursor ion. Collision-induced dissociation (CID) would likely lead to characteristic neutral losses. A common fragmentation pathway for carbamates is the loss of CO₂ (44 Da) and the loss of the amine moiety. nih.gov Another expected fragmentation would be the cleavage of the ester bond to produce a protonated p-cresol ion. By analyzing the product ion spectrum, a detailed fragmentation pathway can be constructed, providing strong evidence for the proposed molecular structure. This technique is invaluable for distinguishing between isomers, which may have identical mass spectra in a single-stage MS experiment. nih.gov

X-ray Crystallography and Solid-State Characterization

Crystal Structure Determination and Molecular Packing

To determine the crystal structure of this compound, a single crystal of suitable quality is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays into a specific pattern of spots, which are recorded by a detector. The intensities and positions of these spots are used to calculate an electron density map of the crystal, from which the positions of the individual atoms can be determined.

The result is a detailed model of the molecule's structure within the crystal's unit cell, the basic repeating unit of the lattice. The analysis provides key crystallographic parameters such as the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal. The molecular packing describes how individual molecules are arranged relative to one another within this lattice, influenced by intermolecular forces. mdpi.com In many carbamate structures, molecules are often linked into chains or sheets through hydrogen bonding. nih.gov

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₂H₁₇NO₂ |

| Formula Weight | 207.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 14.1 Å |

| α = 90°, β = 105°, γ = 90° | |

| Volume | 1170 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.175 g/cm³ |

Note: This table is hypothetical and represents typical values for a small organic molecule.

Intermolecular Interactions in the Solid State

The way molecules pack in a crystal is governed by a variety of intermolecular interactions. nih.govrsc.org For this compound, hydrogen bonding is expected to be a significant interaction. The N-H group of one molecule can act as a hydrogen bond donor to the carbonyl oxygen (C=O) of a neighboring molecule, a common motif in the crystal structures of secondary carbamates. nih.gov These N-H···O=C hydrogen bonds can link molecules together to form one-dimensional chains or two-dimensional sheets.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most relevant methods for assessing purity and for isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of many carbamates, particularly those that may be thermally unstable. s4science.attaylorfrancis.com A solution of the compound is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column. Separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. For a non-polar compound like this compound, reversed-phase HPLC is typically used, with a non-polar stationary phase (like C8 or C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). s4science.atsigmaaldrich.com A UV detector is commonly employed for detection, as the aromatic ring of the compound absorbs UV light. epa.gov

Gas Chromatography (GC) can also be used, provided the compound is sufficiently volatile and thermally stable. oup.comnih.govyoungin.com In GC, the sample is vaporized in a heated injector and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. While some carbamates can decompose at the high temperatures used in GC, many N-phenyl carbamates can be analyzed directly. oup.com For purity assessment, the area of the main peak in the chromatogram relative to the total area of all peaks provides a quantitative measure of purity. For isolation, preparative-scale HPLC can be employed to separate the compound from impurities.

Table 4: Typical Chromatographic Conditions for Carbamate Analysis

| Technique | Parameter | Typical Conditions |

|---|---|---|

| HPLC | Column | Reversed-phase C18 or C8, 150-250 mm length, 4.6 mm ID, 5 µm particle size s4science.atsigmaaldrich.com |

| Mobile Phase | Gradient of Acetonitrile/Water or Methanol (B129727)/Water s4science.atepa.gov | |

| Flow Rate | 0.8 - 1.5 mL/min | |

| Detector | UV at ~220-254 nm or Mass Spectrometer (LC-MS) nih.govepa.govhpst.czshimadzu.comresearchgate.net | |

| GC | Column | Capillary column with a mid-polarity stationary phase (e.g., 5% phenyl-polysiloxane) oup.comyoungin.com |

| Injector Temp. | 250 °C | |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) | |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (GC-MS) nih.govyoungin.com |

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like many carbamate pesticides. epa.govfao.orgresearchgate.net The development of a robust HPLC method for this compound requires careful optimization of several key parameters to achieve adequate separation, sensitivity, and reproducibility.

A common approach for the analysis of aromatic carbamates involves reversed-phase HPLC, which utilizes a non-polar stationary phase and a polar mobile phase. researchgate.net For this compound, a C18 column is a suitable choice for the stationary phase due to its hydrophobicity, which allows for effective interaction and separation based on the compound's polarity.

Method development would involve a systematic evaluation of the mobile phase composition, typically a mixture of acetonitrile or methanol with water, often containing a buffer or an acid modifier like formic acid to ensure sharp peak shapes. researchgate.netchromatographyonline.com The detection wavelength for UV analysis is a critical parameter; for aromatic compounds, a wavelength in the range of 210-280 nm is typically selected to maximize sensitivity. obrnutafaza.hr For instance, in the analysis of other carbamates, detection wavelengths around 220 nm have been successfully employed. researchgate.net

A gradient elution program, where the mobile phase composition is changed over the course of the analysis, is often necessary to achieve optimal separation of the target analyte from any impurities or degradation products. researchgate.net The flow rate and column temperature are also optimized to ensure efficient separation and reasonable analysis times.

Below is a hypothetical, yet representative, data table outlining the optimized HPLC conditions for the analysis of this compound, based on established methods for similar aromatic carbamates.

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 80-30% B; 20-25 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Approximately 12.5 minutes |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While many carbamates are thermally labile and can degrade in the hot GC injector, GC is an excellent tool for analyzing potential volatile byproducts or degradation products of this compound. epa.gov The thermal decomposition of related carbamates has been studied, indicating that degradation can occur at elevated temperatures, leading to the formation of characteristic volatile products. researchgate.net

For the analysis of volatile products that may arise from the synthesis or degradation of this compound, a GC system coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is typically employed. A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS or equivalent), is often suitable for separating a wide range of volatile organic compounds. nih.gov

The development of a GC method would focus on optimizing the oven temperature program to ensure the effective separation of volatile analytes. longdom.org The injector temperature is a critical parameter that needs to be carefully controlled to prevent the thermal degradation of the target analytes while ensuring efficient volatilization. epa.gov In cases where thermal lability is a concern, techniques like programmed temperature vaporization (PTV) inlets can be utilized to minimize analyte degradation. nih.gov

The following data table outlines a plausible set of GC conditions for the analysis of potential volatile products associated with this compound.

Table 2: GC Method Parameters for Volatile Product Analysis

| Parameter | Condition |

| Instrument | Gas Chromatograph with FID/MS |

| Column | HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | Initial Temp: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |

| Injector Temperature | 250 °C (Splitless mode) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| FID Temperature | 300 °C |

| MS Transfer Line Temp | 280 °C |

| MS Ion Source Temp | 230 °C |

| MS Scan Range | 40-400 amu |

Computational and Theoretical Investigations of 4 Methylphenyl Diethylcarbamate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of a molecule. nih.gov These calculations solve approximations of the Schrödinger equation to provide detailed information about molecular properties. escholarship.org For 4-Methylphenyl diethylcarbamate, methods like Density Functional Theory (DFT) are instrumental in optimizing the molecular geometry and analyzing its electronic landscape. nih.govresearchgate.netresearchgate.net

Density Functional Theory (DFT) Studies on Conformational Analysis

The carbamate (B1207046) functional group introduces a degree of conformational restriction due to the delocalization of the nitrogen lone pair into the carbonyl group. nih.govacs.org This results in the possibility of syn and anti conformers. DFT calculations are a primary method for performing conformational analysis to identify the most stable geometric arrangements of a molecule. eurjchem.com This process involves optimizing the geometry of various possible conformers and calculating their relative energies to determine the most stable, or lowest energy, state. psu.edu

For this compound, a DFT study, typically using a functional like B3LYP with a basis set such as 6-311G, would be conducted. researchgate.netdntb.gov.ua The analysis would focus on the rotational barriers around key single bonds, particularly the C-N bond of the carbamate group and the C-O bond linking the phenyl ring. The carbamate moiety generally shows a preference for the anti conformation, which is often favored by 1.0–1.5 kcal/mol for steric and electrostatic reasons. nih.govacs.org However, the precise energy difference can be small, leading to a mixture of isomers. nih.gov The calculations would predict the relative stability of the different conformers, identifying the global minimum energy structure. eurjchem.com

| Conformer | Description | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Conformer A (Anti) | Lowest energy conformer | 0.00 | 86.7 |

| Conformer B (Syn) | Rotation around C-N bond | 1.20 | 13.1 |

| Conformer C | Rotation of p-tolyl group | 3.50 | 0.2 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map displays different values of electrostatic potential on the molecule's surface using a color spectrum. researchgate.net Regions of negative potential, typically colored red or yellow, indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential, colored blue, are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, an MEP analysis would reveal the most electronegative region localized around the carbonyl oxygen atom of the carbamate group, indicating it as the primary site for electrophilic attack or hydrogen bond donation. researchgate.netresearchgate.net The nitrogen atom's lone pair is delocalized, making it less nucleophilic than a typical amine nitrogen. Positive potential would likely be found on the hydrogen atoms of the ethyl groups and the methyl group on the phenyl ring. researchgate.net This analysis provides valuable information on how the molecule will interact with other molecules and its potential binding sites. chemrxiv.orgcapes.gov.br

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter for determining a molecule's kinetic stability, chemical reactivity, and electrical transport properties. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.netpku.edu.cn

In the case of this compound, the HOMO is expected to be located primarily on the electron-rich p-tolyl (cresyl) ring, while the LUMO would likely be centered on the carbamate group, specifically the carbonyl carbon. DFT calculations would provide the energies of these orbitals and the magnitude of the energy gap. This information is critical for predicting the molecule's reactivity in various chemical reactions. youtube.comresearchgate.net

| Parameter | Energy (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.25 | Energy of the highest occupied molecular orbital (electron-donating ability) |

| ELUMO | -0.85 | Energy of the lowest unoccupied molecular orbital (electron-accepting ability) |

| Energy Gap (ΔE) | 5.40 | Indicates high kinetic stability and low reactivity |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. semanticscholar.orgyoutube.com MD simulations compute the trajectory of atoms and molecules over time based on a classical physics model of interatomic interactions, known as a force field. semanticscholar.org This allows for the exploration of conformational flexibility and the explicit effects of the surrounding environment, such as a solvent.

Force Field Parameterization for Carbamate Systems

The accuracy of MD simulations is critically dependent on the quality of the force field used. youtube.com A force field is a set of parameters that define the potential energy of a system of atoms. While general-purpose force fields like GAFF, CGenFF, and OPLS are widely used, they may not always accurately represent novel or specific molecules. arxiv.org Therefore, parameterization for the specific chemical moieties in this compound might be necessary.

The parameterization process involves developing or refining force field terms (e.g., for bond stretching, angle bending, dihedral rotation, and non-bonded interactions) to reproduce high-level quantum mechanical data or experimental results. nih.govnih.gov For the carbamate group, this would involve fitting dihedral parameters to accurately model the rotational energy profile around the C-N bond and ensure the correct populations of syn and anti conformers are sampled during the simulation. nih.gov The parameters for the p-tolyl group would also be validated to ensure proper representation of its interactions.

| Dihedral Angle | Force Constant (kcal/mol) | Periodicity | Phase Shift (degrees) |

|---|---|---|---|

| O=C-N-C | 2.5 | 2 | 180.0 |

| C-O-C-N | 1.8 | 2 | 180.0 |

Solvent Effects on Molecular Conformation and Dynamics

The conformation and dynamic behavior of a molecule can be significantly influenced by the solvent. nih.govnih.gov MD simulations are an ideal tool for investigating these solvent effects by explicitly including solvent molecules (like water, THF, or chloroform) in the simulation box. acs.org

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, offering insights into transient species and energy barriers that are often difficult to capture through experimental means alone. For this compound, reaction pathway modeling can map out the energetic landscape of its key transformations.

Computational Elucidation of Hydrolysis Mechanisms

The process would involve identifying the reactants (this compound and water), the products (p-cresol, diethylamine (B46881), and carbon dioxide), and any intermediates and transition states. Key aspects to be investigated would include the role of water molecules (as both reactant and solvent), the possibility of acid or base catalysis, and the determination of the rate-determining step through the calculation of activation energies. The transition state, a fleeting molecular configuration at the peak of the energy barrier, would be characterized by a single imaginary frequency in its vibrational spectrum, confirming it as a true saddle point on the reaction coordinate.

Prediction of Thermal Decomposition Pathways

Thermal decomposition is another crucial aspect of a chemical's stability and reactivity profile. Computational chemistry offers a powerful lens through which to predict the pathways of such reactions. For this compound, theoretical studies could predict the products formed upon heating and the temperatures at which these transformations occur.

Drawing parallels from studies on similar compounds, the thermal decomposition of this compound could proceed through various pathways, such as the formation of an isocyanate and an alcohol. Computational modeling would involve calculating the bond dissociation energies to predict the weakest bonds that are likely to break first. The reaction pathways would be modeled to identify the transition states and intermediates, ultimately leading to the final decomposition products. Techniques like ab initio molecular dynamics could simulate the molecule's behavior at elevated temperatures, providing a dynamic picture of the decomposition process.

Structure-Reactivity Relationship (SRR) Studies via Computational Methods

Structure-reactivity relationship (SRR) studies aim to connect the molecular structure of a compound with its chemical reactivity. Computational methods are particularly adept at quantifying various molecular properties that govern reactivity. For this compound, these studies would provide a quantitative basis for understanding how its structural features influence its chemical behavior.

Computational software can calculate a range of molecular descriptors for this compound. These descriptors, which include electronic, steric, and thermodynamic properties, can then be correlated with its reactivity in different chemical environments. For instance, the distribution of electron density, visualized through electrostatic potential maps, can indicate the most likely sites for nucleophilic or electrophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors that provide insights into the molecule's ability to donate or accept electrons, respectively.

By systematically modifying the structure of this compound in silico (e.g., by changing substituent groups on the phenyl ring) and recalculating these descriptors, a quantitative structure-reactivity relationship (QSRR) model could be developed. Such a model would be invaluable for predicting the reactivity of related carbamate compounds.

Below is a hypothetical table of computational data that could be generated for this compound to facilitate SRR studies.

| Molecular Descriptor | Calculated Value | Significance in Reactivity |

| Dipole Moment | Indicates the molecule's overall polarity and its interaction with polar solvents and reagents. | |

| HOMO Energy | Relates to the molecule's electron-donating ability; higher values suggest greater reactivity towards electrophiles. | |

| LUMO Energy | Relates to the molecule's electron-accepting ability; lower values suggest greater reactivity towards nucleophiles. | |

| Mulliken Atomic Charges | Provides insight into the partial charges on individual atoms, identifying electrophilic and nucleophilic centers. | |

| Steric Hindrance Parameters | Quantifies the spatial bulk around reactive sites, influencing the accessibility for reactants. |

Biological Interactions and Mechanistic Insights of 4 Methylphenyl Diethylcarbamate

Enzyme Binding and Inhibition Mechanisms

The interaction of 4-Methylphenyl diethylcarbamate with its biological targets, particularly acetylcholinesterase (AChE), is a multi-step process characterized by specific kinetic parameters and a distinct chemical mechanism.

The inhibition of cholinesterases by carbamates like this compound is a well-characterized, two-step process analogous to the enzymatic hydrolysis of acetylcholine (B1216132), but with significantly different kinetics. nih.govnih.gov This interaction can be described by the following scheme:

E + I ⇌ E·I → E-C + P

Where:

E is the free enzyme (cholinesterase).

I is the inhibitor (this compound).

E·I is the reversible Michaelis-Menten complex.

E-C is the carbamoylated enzyme, where the diethylcarbamoyl moiety has been covalently transferred to the active site serine.

P is the phenolic leaving group (p-cresol).

The rate of this carbamoylation step is a key determinant of the inhibitor's potency. However, the most defining kinetic feature of N,N-diethylcarbamates is the subsequent hydrolysis of the carbamoylated enzyme, known as decarbamoylation.

While specific molecular docking studies for this compound are not prevalent in the literature, the interactions can be inferred from computational studies of other carbamates with acetylcholinesterase (AChE). nih.govnih.gov Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein receptor. nih.gov

A hypothetical docking of this compound into the active site of AChE would involve positioning the molecule within the enzyme's deep and narrow gorge. The interaction would likely occur at two main sites:

Catalytic Active Site (CAS): Located at the bottom of the gorge, the CAS contains the catalytic triad (B1167595) (Serine, Histidine, Glutamate). The diethylcarbamoyl portion of the inhibitor is oriented here, positioning its carbonyl carbon for nucleophilic attack by the active site serine. nih.gov

Peripheral Anionic Site (PAS): Located near the entrance of the gorge, the PAS is rich in aromatic amino acid residues. The 4-methylphenyl (p-cresyl) group of the inhibitor is expected to form favorable hydrophobic and π-π stacking interactions with residues like Tryptophan (Trp286) and Tyrosine in this region, anchoring the inhibitor and properly orienting it for carbamoylation. nih.govnih.gov

Computational analyses indicate that the binding affinity and inhibitory potency are strongly influenced by how well the inhibitor's structure complements these sites. nih.gov The hydrophobic pocket created by the CAS and PAS accommodates the inhibitor, and specific non-covalent interactions stabilize the initial enzyme-inhibitor complex before the covalent carbamoylation occurs.

The acylation of cholinesterase by this compound is classified as pseudo-irreversible or slowly reversible. nih.govmmsl.czmdpi.com The term reflects the formation of a stable covalent bond between the diethylcarbamoyl group and the enzyme's active site serine, which renders the enzyme inactive. researchgate.net However, this carbamoyl-enzyme conjugate can undergo hydrolysis to regenerate the active enzyme, although the rate of this reaction is exceptionally slow. nih.govresearchgate.net

The rate of this recovery, or decarbamoylation, is highly dependent on the nature of the N-substituents on the carbamoyl (B1232498) moiety. Research has shown a dramatic decrease in the decarbamoylation rate as the size of these substituents increases. nih.govmmsl.cz For the N,N-diethylcarbamoyl group, the rate of recovery is among the slowest reported for any carbamate (B1207046).

| Carbamoyl Group | Relative Decarbamoylation Rate | Approximate Half-Life of Carbamoylated AChE |

|---|---|---|

| N-monomethyl- | ~800x | ~1 hour |

| N,N-dimethyl- | ~200x | ~4 hours |

| N-ethyl-N-methyl- | ~10x | ~80 hours |

| N,N-diethyl- | 1x | ~800 hours |

This table illustrates the profound effect of N-alkyl substitution on the stability of the carbamoylated enzyme, based on data from studies on various N-substituted carbamates. nih.govresearchgate.net

This extremely slow decarbamoylation (half-life of approximately 800 hours) means that, for all practical purposes, inhibition by N,N-diethylcarbamates is effectively irreversible over typical experimental and physiological timescales. nih.gov This slow recovery is attributed to a shift in the rate-limiting step of hydrolysis from general acid-base catalysis to a likely conformational change required to accommodate the bulky diethylcarbamoyl group within the distorted active site. nih.govnih.gov

Structure-Mechanism Relationships in Biological Contexts

The structure of the leaving group in a carbamate inhibitor is crucial for determining its initial binding affinity (Ki) and the rate of carbamoylation (k2), but it has been shown to have no significant effect on the rate of decarbamoylation (k3) for a given carbamoyl group. nih.govnih.gov Therefore, the 4-methylphenyl group of the target compound primarily influences the initial steps of inhibition.

The affinity of phenylcarbamates for cholinesterase is influenced by the electrostatic and hydrophobic interactions between the phenyl ring and the enzyme's active site gorge. nih.govnih.gov The 4-methyl group on the phenyl ring of this compound has two main effects:

Electronic Effect: As an electron-donating group, the methyl substituent slightly increases the pKa of the phenolic hydroxyl group compared to an unsubstituted phenol (B47542). This can influence the electronic character of the ester linkage, potentially affecting the rate of nucleophilic attack.

Steric/Hydrophobic Effect: The methyl group provides an additional point of hydrophobic contact within the enzyme's active site gorge, particularly with the aromatic residues of the Peripheral Anionic Site (PAS). This can enhance binding affinity.

The three-dimensional conformation of this compound is critical for its biological recognition by the target enzyme. The carbamate functional group imposes a degree of conformational restriction due to the partial double-bond character of the C-N bond.

The most significant conformational feature related to the mechanism of N,N-diethylcarbamates is the steric bulk of the diethylamino group. The size of this group has a profound impact on the enzyme's conformation after the carbamoylation step. Studies suggest that when the bulky N,N-diethylcarbamoyl moiety is covalently attached to the active site serine, it causes a significant distortion of the active site, particularly in the region known as the acyl pocket. nih.govnih.gov This distortion is believed to be the primary reason for the extremely slow rate of decarbamoylation. The enzyme must undergo an energetically unfavorable conformational change to allow a water molecule access to hydrolyze the carbamoyl-serine bond, making this the new, much slower, rate-limiting step for enzyme regeneration. nih.govmmsl.cz Therefore, the conformation and size of the diethylcarbamoyl group are directly responsible for the pseudo-irreversible nature of the inhibition.

Isosteric Replacements and their Effect on Enzyme Interaction

Isosteric replacement is a widely used strategy in medicinal chemistry to modify the physicochemical properties of a lead compound, which can in turn affect its interaction with biological targets like enzymes. This involves substituting an atom or a group of atoms with another that has a similar size, shape, and electronic configuration. In the context of this compound, isosteric replacements could be strategically employed to modulate its enzymatic stability and inhibitory potential.

Carbamates, such as this compound, are often considered isosteres of amides. nih.gov The replacement of an amide with a carbamate, or vice versa, can influence a compound's metabolic stability. For instance, in the development of gamma-secretase inhibitors, the replacement of a carbamate substructure with amide and heteroaryl amide isosteres was explored. nih.gov This strategic modification, in several cases, led to a reduction in liabilities associated with Cytochrome P450 (CYP) enzymes. nih.gov Such alterations can significantly impact the pharmacokinetics of a compound.

Another common isosteric replacement for the amide or carbamate group is the introduction of heterocyclic rings like triazoles, oxadiazoles, or imidazoles. drughunter.com These rings can mimic the hydrogen bonding characteristics of the original functional group while potentially enhancing metabolic stability. drughunter.com A notable example is the development of the drug alprazolam, where a triazole ring serves as a metabolically stable isostere for a tertiary amide in the benzodiazepine (B76468) structure. drughunter.com

The following table summarizes potential isosteric replacements for the carbamate moiety in this compound and their potential effects on enzyme interaction.

| Original Group | Isosteric Replacement | Potential Effect on Enzyme Interaction |

| Carbamate | Amide | May alter susceptibility to hydrolysis by amidases and affect CYP enzyme liabilities. nih.gov |

| Carbamate | Thioamide | Changes in hydrogen bonding capacity and metabolic stability. |

| Carbamate | Heterocyclic Rings (e.g., Triazole, Oxadiazole) | Can mimic hydrogen bonding and potentially increase metabolic stability. drughunter.com |

Enzymatic Degradation Pathways (Metabolic Transformation at the Molecular Level)

The metabolic transformation of xenobiotics like this compound is a critical process that determines their persistence and biological activity in an organism. This transformation is primarily carried out by various enzyme systems, which can be broadly categorized into hydrolysis and oxidative pathways.

Hydrolysis by Carboxylesterases and Amidases: Substrate Specificity and Catalytic Mechanisms

Carboxylesterases (CES) are a major class of enzymes responsible for the hydrolysis of ester-containing compounds, including carbamates. nih.gov The hydrolysis of the carbamate linkage in this compound would lead to its degradation into 4-methylphenol, diethylamine (B46881), and carbon dioxide. This enzymatic action is a key detoxification pathway for many carbamate pesticides and other xenobiotics. nih.gov

Human carboxylesterases exist in several isoforms, with CES1 and CES2 being the most prominent in drug metabolism. nih.gov These isoforms exhibit distinct substrate specificities. CES1 is generally more efficient at hydrolyzing esters with small alcohol moieties and large acyl groups, while CES2 prefers substrates with large alcohol groups and small acyl groups. nih.gov In the case of this compound, the 4-methylphenyl group constitutes the alcohol moiety and the diethylcarbamoyl group is the acyl moiety. The relative size of these groups would influence which CES isozyme is more effective at its hydrolysis. For example, studies on benzoic acid derivatives have shown that the hydrolytic activity of hCE-2 increases with a longer alcohol chain, whereas hCE-1 is more effective with shorter alcohol chains. nih.gov

The catalytic mechanism of carboxylesterases involves a catalytic triad, typically composed of serine, histidine, and a carboxylic acid (aspartate or glutamate). In a proposed mechanism for the hydrolysis of the carbamate methomyl (B1676398) by the esterase PestE, the process involves two main steps. mdpi.com First, the serine residue, activated by the histidine, performs a nucleophilic attack on the carbonyl carbon of the carbamate. mdpi.com This is followed by the cleavage of the C-O bond, leading to the release of the alcohol portion of the substrate. mdpi.com

Bacterial carbamate hydrolases have also been identified and characterized. For instance, a soluble carbamate hydrolase from Pseudomonas sp. 50432 was shown to cleave the ester linkage of N-methylcarbamates like carbofuran (B1668357) and carbaryl (B1668338). nih.gov Interestingly, this enzyme did not hydrolyze o-nitrophenyl dimethylcarbamate, indicating a degree of substrate specificity. nih.gov

The following table provides a summary of carboxylesterase isoforms and their general substrate preferences, which can be extrapolated to the potential hydrolysis of this compound.

| Enzyme | General Substrate Preference | Potential for Hydrolysis of this compound |

| Human Carboxylesterase 1 (CES1) | Esters with small alcohols and large acyl groups. nih.gov | The diethylcarbamoyl group is relatively large, suggesting potential for CES1-mediated hydrolysis. |

| Human Carboxylesterase 2 (CES2) | Esters with large alcohols and small acyl groups. nih.gov | The 4-methylphenyl group is a moderately sized alcohol moiety; CES2 could also be involved. |

Role of Cytochrome P450 Enzymes in Carbamate Transformation (if applicable)

In addition to hydrolysis, oxidative metabolism by Cytochrome P450 (CYP) enzymes is a significant pathway for the transformation of many carbamates. These enzymes are a superfamily of monooxygenases that catalyze a variety of oxidative reactions.

For N,N-disubstituted carbamates like this compound, two primary oxidative metabolic pathways are likely, based on studies of structurally similar compounds such as N,N-diethyl-m-toluamide (DEET). nih.govnih.gov These are:

Ring Methyl Group Oxidation: The methyl group on the phenyl ring can be oxidized to a hydroxymethyl group, which can be further oxidized to a carboxylic acid. In studies with DEET, the ring methyl oxidation product, N,N-diethyl-m-hydroxymethylbenzamide, was a major metabolite. nih.govnih.gov

N-Deethylation: One or both of the ethyl groups attached to the nitrogen atom can be removed through oxidative dealkylation. This process leads to the formation of N-ethyl and N-deethylated metabolites. For DEET, N-ethyl-m-toluamide was a significant primary metabolite. nih.govnih.gov

Specific CYP isozymes have been identified as being responsible for these transformations in DEET. CYP2B6 was found to be the principal enzyme involved in ring methyl oxidation, while CYP2C19 showed the greatest activity for N-deethylation. nih.gov Other isoforms like CYP1A2, CYP2D6, CYP2E1, CYP3A4, and CYP3A5 also contributed to the metabolism of DEET. nih.gov Given the structural similarity, it is highly probable that these same CYP enzymes are involved in the metabolism of this compound.